molecular formula C16H13NO2 B2498748 (6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone CAS No. 887834-01-7

(6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone

Cat. No. B2498748
CAS RN: 887834-01-7
M. Wt: 251.285
InChI Key: ZDKKHZGPFSHJNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzofuran-2-yl(phenyl)methanone derivatives are typically synthesized through the Rap-Stoermer condensation reaction. This method has been utilized to produce compounds with high affinity for β-amyloid plaques, suggesting potential for Alzheimer's disease research (Cui et al., 2011). Additionally, solvent-free microwave-assisted synthesis has been applied to create substituted benzofuran-2-ylmethanones with significant antimicrobial activity (Ashok et al., 2017).

Molecular Structure Analysis

The molecular structure of benzofuran-2-yl(phenyl)methanone derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and mass spectrometry. Crystallographic and conformational analyses have further confirmed the structures, with density functional theory (DFT) calculations providing insights into the molecular geometries and electronic properties (Huang et al., 2021).

Scientific Research Applications

Synthesis and Characterization

  • Benzofuran derivatives like (6-Amino-3-methyl-1-benzofuran-2-yl)(phenyl)methanone are synthesized through various chemical reactions. For instance, (5-substituted-1-benzofuran-2-yl)(2,4-substituted phenyl)methanones were prepared using Knoevenagel condensation (Kenchappa et al., 2016). Additionally, benzofuran-2-yl(phenyl)methanone derivatives have been synthesized using the Rap-Stoermer condensation reaction (Cui et al., 2011).

Antimicrobial and Antioxidant Applications

  • These compounds have shown promising antimicrobial activity. For example, certain (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives exhibited significant antibacterial properties (Rashmi et al., 2014). Additionally, benzofuran-2-yl(phenyl)methanones demonstrated radical scavenging and antioxidant activities (Ali et al., 2020).

Potential in Neurological Research

  • Some benzofuran derivatives are being evaluated for their potential in neurological research, such as ligands for β-amyloid plaques in Alzheimer's Disease (AD) (Cui et al., 2011).

Antimitotic and Antiviral Properties

  • Benzofuran linked tetralones, a type of benzofuran derivative, have been studied for their antimitotic activity (Umesha et al., 2018). Furthermore, certain benzofuran derivatives have shown antiviral activity, especially against vaccinia and Coxsackie viruses (Sharma et al., 2009).

Safety and Hazards

As with any chemical compound, safety and hazards are important considerations . If breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution .

Future Directions

There is an urgent need to develop new therapeutic agents, and benzofuran derivatives have shown promise in this area . They have not yet found wide application against a few deadly microbes, but recent developments have solved some of the problems posed . Improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing . Future research will likely continue to explore the therapeutic potential of benzofuran derivatives .

properties

IUPAC Name

(6-amino-3-methyl-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-13-8-7-12(17)9-14(13)19-16(10)15(18)11-5-3-2-4-6-11/h2-9H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKKHZGPFSHJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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